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Compound of Interest

Compound Name: BGB-102

Cat. No.: B1673007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective FGFR4 inhibitors:

BB-102 and fisogatinib (formerly BLU-554). The information presented is based on publicly

available preclinical and clinical data, intended to assist researchers in understanding the

therapeutic potential and experimental background of these compounds.

Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in

hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling

pathway is aberrantly activated. This has led to the development of selective FGFR4 inhibitors.

This guide focuses on a comparative analysis of BB-102, a potent and selective reversible-

covalent FGFR4 inhibitor developed by BroadenBio Co., Ltd., and fisogatinib, a well-

characterized selective FGFR4 inhibitor from Blueprint Medicines. While fisogatinib has

progressed through early clinical trials with published patient data, BB-102 is currently in Phase

1 clinical development.

Mechanism of Action and Signaling Pathway
Both BB-102 and fisogatinib are small molecule inhibitors that selectively target the ATP-

binding pocket of FGFR4, thereby inhibiting its kinase activity. The FGF19 ligand binds to the

FGFR4/β-Klotho complex, leading to receptor dimerization and autophosphorylation of the

kinase domains. This initiates a downstream signaling cascade primarily through the RAS-
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RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and

migration. By inhibiting FGFR4, both BB-102 and fisogatinib aim to block these oncogenic

signals in tumors with an activated FGF19-FGFR4 axis.
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Diagram 1: FGF19-FGFR4 Signaling Pathway and Inhibitor Action

Preclinical Efficacy: A Head-to-Head Look
Both BB-102 and fisogatinib have demonstrated potent and selective inhibition of FGFR4 in

preclinical studies. The available data allows for a direct comparison of their in vitro and in vivo
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activities.

Parameter BB-102 Fisogatinib (BLU-554)

Target FGFR4 FGFR4

IC50 (FGFR4) 2.5 nM[1] 5 nM[2]

Selectivity
>400-fold selective for FGFR4

over FGFR1-3[1]

~100-fold selective for FGFR4

over FGFR1 and ~1000-fold

over FGFR2/3

In Vitro Activity

Inhibited phosphorylation of

ERK and AKT in Hep3B cells.

Showed antiproliferative

activity in HCC,

rhabdomyosarcoma, and

breast cancer cell lines with

IC50 values from <10 to <50

nM.[1]

Dose-dependently blocked

downstream signaling of

FGFR4 in Hep3B and MDA-

MB-453 cells.

In Vivo Models

Hepatocellular Carcinoma

(Hep3B, HuH-7, JHH-7),

Rhabdomyosarcoma

(SJCRH30), Breast Cancer

(MDA-MB-453) xenografts.[1]

Hepatocellular Carcinoma

(Hep3B, LIX-066) xenografts.

[3][4]

In Vivo Efficacy

Demonstrated tumor growth

inhibition from 48.5% to

120.9% in various xenograft

models. Showed superior or

similar efficacy to fisogatinib in

a head-to-head xenograft

model.[1]

Showed significant anti-tumor

activity in models of HCC that

are dependent on FGFR4

signaling.[2]

Clinical Development and Efficacy
Fisogatinib has more mature clinical data, with results from a Phase 1 study in patients with

advanced HCC. BB-102 is currently in an ongoing Phase 1 trial.
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Feature BB-102 Fisogatinib (BLU-554)

Clinical Trial Phase Phase 1 (Ongoing)[3] Phase 1 (Completed)

Trial Identifier BB102-ST-Ⅰ-02[3] NCT02508467

Patient Population

Advanced solid tumors, with an

expansion cohort for FGF19 or

FGFR4 positive HCC.[3]

Advanced hepatocellular

carcinoma (HCC).

Reported Efficacy Data not yet reported.

In FGF19-positive patients, the

overall response rate (ORR)

was 17% with a median

duration of response of 5.3

months.[5] In a cohort of

treatment-naïve Chinese

patients with FGF19-positive

aHCC, an ORR of 36.4% was

observed.[6]

Safety Profile To be determined.

Generally well-tolerated. Most

common adverse events were

manageable grade 1/2

gastrointestinal events

(diarrhea, nausea, vomiting).

[5]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used to evaluate BB-102 and fisogatinib.

In Vitro Kinase and Cell-Based Assays
Objective: To determine the potency and selectivity of the inhibitors against FGFR4 and their

effect on cancer cell proliferation.

Kinase Assays: The inhibitory activity of BB-102 and fisogatinib against FGFR4 and other

kinases was determined using in vitro kinase assays. For BB-102, a kinase selectivity study
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was performed across a panel of 207 kinases.[1] These assays typically involve incubating

the purified kinase with the inhibitor at various concentrations, a substrate, and ATP (often

radiolabeled). The extent of substrate phosphorylation is then measured to determine the

IC50 value.

Cell Proliferation Assays: The antiproliferative effects of the inhibitors were assessed in

various cancer cell lines. Cells were seeded in multi-well plates and treated with a range of

inhibitor concentrations for a set period (e.g., 72 hours). Cell viability was then measured

using assays such as CellTiter-Glo to determine the IC50 for cell growth inhibition.

Western Blotting for Downstream Signaling: To confirm the on-target effect of the inhibitors,

western blotting was used to measure the phosphorylation levels of downstream signaling

proteins like ERK and AKT. Cancer cells were treated with the inhibitor, and cell lysates were

then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies

specific for the phosphorylated and total forms of the target proteins.
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Diagram 2: General Experimental Workflow for Preclinical Evaluation

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
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Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for

xenograft studies to prevent rejection of the human tumor cells.

Tumor Implantation: Human cancer cell lines (e.g., Hep3B, HuH-7 for HCC) are

subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a certain

size before the start of treatment.

Drug Administration: BB-102 and fisogatinib are administered orally to the tumor-bearing

mice, typically on a daily or twice-daily schedule. A vehicle control group is included for

comparison.

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using

calipers. The body weight of the mice is also monitored as an indicator of toxicity. At the end

of the study, tumors may be excised for further analysis, such as western blotting or

immunohistochemistry, to assess target engagement and downstream signaling inhibition.

Conclusion
Both BB-102 and fisogatinib are highly potent and selective FGFR4 inhibitors with

demonstrated preclinical anti-tumor activity in relevant cancer models. Fisogatinib has shown

promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a

therapeutic target. Preclinical data suggests that BB-102 has a comparable, and in some cases

superior, efficacy profile to fisogatinib. The ongoing Phase 1 clinical trial of BB-102 will be

crucial in determining its safety and therapeutic potential in humans. For researchers, the

choice between these compounds for preclinical studies may depend on the specific cancer

model and the desired balance between a clinically validated inhibitor and a potentially more

potent next-generation compound. The continued development of selective FGFR4 inhibitors

like BB-102 and fisogatinib holds promise for a targeted therapeutic approach for patients with

FGFR4-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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